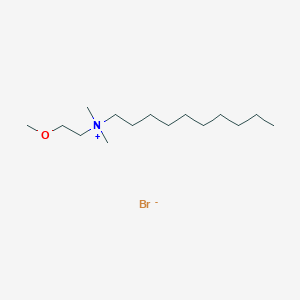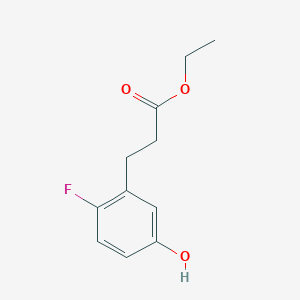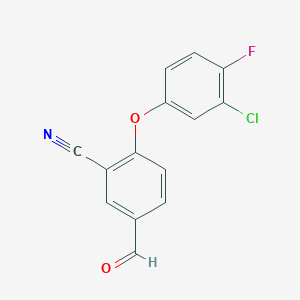![molecular formula C31H32N2O8 B8485944 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5-methyluridine. The DMT group is commonly used in the chemical synthesis of DNA and RNA to protect hydroxyl groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine typically involves the protection of the 5’-hydroxyl group of 5-methyluridine with the 4,4’-dimethoxytrityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to 40°C
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Typically involves column chromatography to remove impurities and unreacted starting materials.
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions, such as trichloroacetic acid in dichloromethane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uridine moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Deprotected Nucleoside: 5-methyluridine after removal of the DMT group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
DNA/RNA Synthesis: Used as a building block in the chemical synthesis of oligonucleotides for research and therapeutic purposes.
Antiviral and Anticancer Research: Investigated for its potential use in developing antiviral and anticancer agents.
Molecular Biology: Utilized in the study of nucleic acid interactions and mechanisms of action.
Biotechnology: Employed in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-O-(4,4’-dimethoxitrityl)-2’-deoxyuridine
- 5’-O-(4,4’-dimethoxitrityl)-N1-methylpseudouridine
- 5’-O-(4,4’-dimethoxitrityl)thymidine
Uniqueness
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is unique due to the presence of the 5-methyl group on the uridine moiety, which can influence its chemical properties and interactions. This modification can affect the stability and binding affinity of the resulting oligonucleotides, making it a valuable tool in nucleic acid research and therapeutic development.
Eigenschaften
Molekularformel |
C31H32N2O8 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
InChI-Schlüssel |
SWYBMSHCUZGERH-LTGLEFCMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)



![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)

